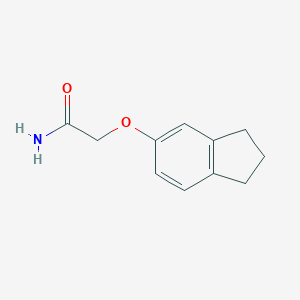
2-(2,3-dihydro-1H-inden-5-yloxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,3-dihydro-1H-inden-5-yloxy)acetamide, also known as DI-OA, is a chemical compound with potential applications in scientific research. This compound was first synthesized in 2009 by a group of chemists from the University of California, San Diego, and has since been studied for its various properties and potential uses.
Wirkmechanismus
2-(2,3-dihydro-1H-inden-5-yloxy)acetamide acts as a positive modulator of Kv4.2 channels, increasing their activity and promoting the generation of action potentials in neurons. This effect is thought to be mediated by the binding of 2-(2,3-dihydro-1H-inden-5-yloxy)acetamide to a specific site on the Kv4.2 channel, which leads to a conformational change and an increase in channel activity.
Biochemical and Physiological Effects
2-(2,3-dihydro-1H-inden-5-yloxy)acetamide has been shown to have a number of biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that 2-(2,3-dihydro-1H-inden-5-yloxy)acetamide can increase the activity of Kv4.2 channels in cultured neurons, leading to an increase in the firing rate of action potentials. In vivo studies have shown that 2-(2,3-dihydro-1H-inden-5-yloxy)acetamide can enhance synaptic plasticity and improve learning and memory in rodents.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2,3-dihydro-1H-inden-5-yloxy)acetamide has several advantages for use in lab experiments. It is a relatively small molecule, making it easy to synthesize and manipulate in the lab. It has also been shown to be stable and non-toxic at concentrations used in experiments. However, one limitation of 2-(2,3-dihydro-1H-inden-5-yloxy)acetamide is that it is not selective for Kv4.2 channels, and can also modulate the activity of other potassium channels. This could potentially lead to off-target effects in experiments.
Zukünftige Richtungen
There are several potential future directions for research on 2-(2,3-dihydro-1H-inden-5-yloxy)acetamide. One area of interest is in understanding the precise mechanism of action of 2-(2,3-dihydro-1H-inden-5-yloxy)acetamide on Kv4.2 channels, and identifying the specific binding site on the channel. This could lead to the development of more selective modulators of Kv4.2 channels. Another area of interest is in exploring the potential therapeutic applications of 2-(2,3-dihydro-1H-inden-5-yloxy)acetamide, particularly in the treatment of neurological disorders such as Alzheimer's disease and epilepsy. Finally, further studies are needed to determine the long-term effects of 2-(2,3-dihydro-1H-inden-5-yloxy)acetamide on neuronal function and behavior.
Synthesemethoden
The synthesis of 2-(2,3-dihydro-1H-inden-5-yloxy)acetamide involves the reaction of 2,3-dihydro-1H-inden-5-ol with chloroacetyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with hydroxylamine hydrochloride to yield 2-(2,3-dihydro-1H-inden-5-yloxy)acetamide. This synthesis method has been shown to be efficient and reproducible, making 2-(2,3-dihydro-1H-inden-5-yloxy)acetamide readily available for scientific research.
Wissenschaftliche Forschungsanwendungen
2-(2,3-dihydro-1H-inden-5-yloxy)acetamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. This compound has been shown to modulate the activity of a specific type of potassium channel, known as Kv4.2, which is involved in regulating the electrical activity of neurons. By modulating the activity of Kv4.2, 2-(2,3-dihydro-1H-inden-5-yloxy)acetamide has the potential to affect neuronal excitability and synaptic plasticity, which are important processes in learning and memory.
Eigenschaften
Produktname |
2-(2,3-dihydro-1H-inden-5-yloxy)acetamide |
|---|---|
Molekularformel |
C11H13NO2 |
Molekulargewicht |
191.23 g/mol |
IUPAC-Name |
2-(2,3-dihydro-1H-inden-5-yloxy)acetamide |
InChI |
InChI=1S/C11H13NO2/c12-11(13)7-14-10-5-4-8-2-1-3-9(8)6-10/h4-6H,1-3,7H2,(H2,12,13) |
InChI-Schlüssel |
DIVDIXWGHKSRIO-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C1)C=C(C=C2)OCC(=O)N |
Kanonische SMILES |
C1CC2=C(C1)C=C(C=C2)OCC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(2-ethoxyethoxy)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B269326.png)

![2-[(3-Propoxyphenyl)carbamoyl]benzoic acid](/img/structure/B269329.png)

![2-propoxy-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B269333.png)
![N-[4-(allyloxy)phenyl]-N'-(4-chlorophenyl)urea](/img/structure/B269334.png)



![N-[4-(acetylamino)phenyl]-4-(2-phenylethoxy)benzamide](/img/structure/B269339.png)
![N,N-dimethyl-2-{[4-(2-phenylethoxy)benzoyl]amino}benzamide](/img/structure/B269340.png)
![N-[2-(allyloxy)phenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B269345.png)
![N-[3-(2-ethoxyethoxy)phenyl]-N'-phenylurea](/img/structure/B269347.png)
![N-[2-(allyloxy)phenyl]-2-phenoxypropanamide](/img/structure/B269348.png)